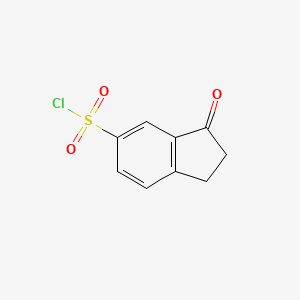

3-Oxo-5-indanesulfonoyl chloride

Description

Contextualization within the Field of Organic Synthesis

Organic synthesis is the science and art of constructing organic compounds. It is a cornerstone of numerous scientific disciplines, including medicinal chemistry, materials science, and agrochemicals. The development of versatile building blocks and reactive intermediates is crucial for the efficient and selective synthesis of target molecules. 3-Oxo-5-indanesulfonoyl chloride, with its bifunctional nature, represents a potentially valuable tool in the synthetic chemist's arsenal, offering avenues for the introduction of the indanone scaffold and the sulfonyl moiety in a controlled manner.

Significance of Indanone Derivatives in Modern Chemical Research

The indanone framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring containing a ketone, is a privileged scaffold in medicinal chemistry and natural products. uni.lunih.gov Derivatives of indanone have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. uni.lu A notable example is Donepezil, an indanone derivative used in the treatment of Alzheimer's disease. nih.govnih.gov The rigid structure of the indanone core provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of enzyme inhibitors and receptor ligands. nih.govscbt.com The presence of the ketone group also offers a handle for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery. uni.lu

Importance of Sulfonyl Chloride Functional Groups as Reactive Intermediates

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group that serves as a versatile electrophile in organic synthesis. google.comnih.gov Its utility stems from the strong electron-withdrawing nature of the sulfonyl group, which makes the attached chlorine atom an excellent leaving group in nucleophilic substitution reactions. google.com This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are important classes of compounds in pharmaceuticals and materials science. nih.gov Sulfonamides, for instance, are a common feature in many antibacterial drugs. The sulfonyl chloride group can be introduced into a molecule to impart specific chemical properties or to act as a protecting group for other functionalities. google.com

Research Gaps and Future Directions Pertaining to this compound

Despite the established importance of both indanone and sulfonyl chloride moieties, specific research on this compound appears to be limited in publicly accessible scientific literature. While the compound is commercially available and its basic properties have been identified, detailed studies on its synthesis, reactivity profile, and potential applications are not extensively documented.

The primary research gap lies in the exploration of its synthetic utility. Future research should focus on:

Development of efficient and scalable synthetic routes to this compound.

Systematic investigation of its reactivity with a diverse range of nucleophiles to understand its reaction scope and limitations.

Exploration of its potential as a building block in the synthesis of novel bioactive molecules, leveraging the combined properties of the indanone and sulfonyl chloride groups.

Investigation of its use in the development of new materials , such as polymers or functional dyes.

By addressing these research gaps, the scientific community can unlock the full potential of this intriguing bifunctional molecule and pave the way for its application in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1,2-dihydroindene-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(12,13)7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRHGGWRIMQOJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255895-78-4 | |

| Record name | 3-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Oxo 5 Indanesulfonoyl Chloride

Strategies for the Construction of the Indanone Core with Sulfonyl Functionality

The indanone framework is a common motif in biologically active molecules, and numerous methods for its synthesis have been developed. nih.govresearchgate.net For precursors to 3-Oxo-5-indanesulfonoyl chloride, these strategies must accommodate or install a functional group at the 5-position of the indanone ring.

The most prevalent method for constructing the 1-indanone (B140024) skeleton is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides. nih.govmdpi.com This reaction involves the cyclization of the propionic acid side chain onto the aromatic ring, typically promoted by a strong acid.

Friedel-Crafts Acylation:

This versatile reaction can be catalyzed by a variety of Brønsted and Lewis acids. The choice of catalyst and reaction conditions can be tailored to the specific substrate.

Protic Acids: Strong acids like polyphosphoric acid (PPA), methanesulfonic acid (MSA), and triflic acid (TfOH) are commonly used, sometimes in excess as the solvent. mdpi.comresearchgate.net

Lewis Acids: Catalysts such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and niobium pentachloride (NbCl₅) are effective in promoting the cyclization, often from the more reactive 3-arylpropionyl chlorides. nih.govnih.gov

Lanthanide Triflates: Catalysts like terbium(III) triflate (Tb(OTf)₃) have been shown to efficiently catalyze the dehydrative cyclization of 3-arylpropionic acids, even those with deactivating halogen substituents, albeit at high temperatures. nih.govresearchgate.net

The reaction is generally robust and tolerates various substituents on the aromatic ring. For the synthesis of a precursor to this compound, one would start with a 3-(3-sulfonated-phenyl)propionic acid derivative. The electron-withdrawing nature of the sulfonyl group would render the aromatic ring less reactive, likely requiring strong reaction conditions for the cyclization to proceed.

| Catalyst/Reagent | Substrate Type | Typical Conditions | Yield | Reference |

| Tb(OTf)₃ | 3-Arylpropionic acids | 250 °C, o-chlorobenzene | Moderate to Good | nih.govresearchgate.net |

| AlCl₃ | 3-Arylpropionyl chlorides | Dichloromethane, rt | Good | nih.gov |

| TfOH | 3-(4-methoxyphenyl) propionic acid | Microwave or Ultrasound | High | mdpi.com |

| NbCl₅ | Aromatic substrate + 3,3-dimethylacrylic acid | Varies | Up to 78% | nih.gov |

Radical Annulation:

A more recent, metal-free approach involves the radical annulation-hydrofunctionalization of 1,6-enynes. This method allows for the direct synthesis of sulfonylated (E)-1-indanones in a stereoselective manner. The reaction is initiated by an in situ-generated sulfur-centered radical which triggers a cascade cyclization. researchgate.net This strategy builds the sulfonated indanone core in a single, elegant step.

In the context of the dominant synthetic routes, the oxo group at the 1-position (which corresponds to the 3-oxo position in the target molecule's nomenclature if numbering starts from the sulfonyl group as a priority, though standard nomenclature would be 1-oxo-indane-5-sulfonyl chloride) is not typically "introduced" into a pre-existing indane scaffold. Instead, it is inherently formed during the construction of the five-membered ring.

The intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its acyl chloride derivative directly yields the 1-indanone structure, with the carbonyl (oxo) group at the desired position. nih.govmdpi.com Therefore, the formation of the oxo group is an integral part of the cyclization strategies discussed in section 2.1.1.

Approaches for the Formation of the Sulfonoyl Chloride Moiety

The sulfonoyl chloride is a key reactive handle, often prepared by the chlorosulfonation of an aromatic ring or by the conversion of a sulfonic acid.

This approach involves the direct introduction of the -SO₂Cl group onto an indane or indanone precursor through electrophilic aromatic substitution.

Chlorosulfonic acid (ClSO₃H) is a powerful reagent used for both sulfonation and chlorosulfonation. researchgate.net The reaction with aromatic compounds can be complex and temperature-dependent. stackexchange.com Direct treatment of 1-indanone with chlorosulfonic acid would be expected to introduce a sulfonic acid or sulfonyl chloride group onto the aromatic ring. The substitution pattern is directed by the existing substituents. The acylated ring of 1-indanone is deactivated, and the carbonyl group is a meta-director. However, the alkyl portion of the fused ring is an ortho-, para-director. The position para to the alkyl bridge (position 5) is sterically accessible and electronically favored, making it a likely site for sulfonation.

In some procedures involving less reactive aromatic amines, the reaction is carried out by first heating the substrate with an excess of chlorosulfonic acid to achieve sulfonation, followed by the addition of a chlorinating agent like thionyl chloride (SOCl₂) to convert the newly formed sulfonic acid into the desired sulfonyl chloride in the same pot. google.com This two-step, one-pot sequence is a practical method for achieving chlorosulfonation on deactivated systems.

General Reaction Scheme for Chlorosulfonation: Ar-H + ClSO₃H → Ar-SO₃H + HCl Ar-SO₃H + SOCl₂ → Ar-SO₂Cl + SO₂ + HCl

An alternative and often cleaner route to the sulfonyl chloride is the conversion of a pre-existing sulfonic acid or its salt. reddit.com This two-step approach first involves the sulfonation of the indanone precursor to yield 1-oxoindane-5-sulfonic acid, which is then converted to the target sulfonyl chloride.

A variety of reagents can effect the conversion of a sulfonic acid to a sulfonyl chloride. Thionyl chloride is a common and effective choice for this transformation. researchgate.net Other reagents like cyanuric chloride have also been employed for this purpose, reacting with sulfonic acid salts in the presence of a base. organic-chemistry.org This method avoids the often harsh conditions and potential side reactions of direct chlorosulfonation with chlorosulfonic acid.

| Reagent | Substrate | Conditions | Outcome | Reference |

| Thionyl Chloride | Sulfonate on carbon nanoparticles | 0 °C | Sulfonyl chloride formation | researchgate.net |

| Cyanuric Chloride/Et₃N | Amine derived sulfonate salts | Acetonitrile, rt | Sulfonamide (via sulfonyl chloride intermediate) | organic-chemistry.org |

| H₂O₂/SOCl₂ | Thiols | Acetonitrile, rt | Sulfonyl chloride formation | organic-chemistry.orgcbijournal.com |

This approach offers the advantage of allowing for the purification of the intermediate sulfonic acid before its conversion to the more reactive sulfonyl chloride.

Chlorosulfonation of Precursor Indanes

Oxidative Chlorination of Indane Thiophenols or Disulfides

The synthesis of sulfonyl chlorides from thiols or their corresponding disulfides is a fundamental and direct transformation. This method, applied to the synthesis of this compound, would originate from 1-oxoindan-5-thiol or bis(1-oxoindan-5-yl) disulfide. The core of this process is an oxidative chlorination, where the sulfur atom is oxidized to a +5 oxidation state while being chlorinated.

A variety of reagent systems have been developed for this transformation, many of which offer mild and efficient conditions. One common approach involves the use of N-chlorosuccinimide (NCS) in an aqueous acidic medium. organic-chemistry.orgresearchgate.net This method is advantageous as it avoids the use of harsh and corrosive reagents like chlorine gas. The reaction proceeds efficiently to yield the desired sulfonyl chloride, and the succinimide (B58015) byproduct is water-soluble, simplifying purification. organic-chemistry.orgresearchgate.net

Another effective system for oxidative chlorination utilizes Oxone (potassium peroxymonosulfate) in conjunction with a chloride source like potassium chloride (KCl) in an aqueous medium. rsc.org This method is considered a green chemistry approach due to the use of water as a solvent and a relatively benign oxidizing agent. The reaction is typically rapid, occurring at room temperature. rsc.org

More advanced protocols have been developed that are even more environmentally friendly. For instance, a metal-free system using ammonium (B1175870) nitrate, aqueous hydrochloric acid, and oxygen as the terminal oxidant can convert thiols to sulfonyl chlorides. rsc.org This method minimizes waste and avoids the use of toxic metal catalysts. rsc.org

The general conditions for these transformations are summarized in the table below.

| Oxidizing/Chlorinating System | Typical Conditions | Advantages |

| N-Chlorosuccinimide (NCS) / H₂O | Aqueous acidic medium, mild temperature | Avoids gaseous chlorine, simple workup organic-chemistry.orgresearchgate.net |

| Oxone / KCl / H₂O | Aqueous solvent, room temperature | Green solvent, rapid reaction rsc.org |

| NH₄NO₃ / HCl / O₂ | Metal-free, catalytic cycle | Environmentally benign, reduced waste rsc.org |

| H₂O₂ / ZrCl₄ | Mild conditions | High yields, short reaction times researchgate.net |

Sandmeyer-Type Chlorosulfonylation of Diazonium Salts from Amino-indanes

The Sandmeyer reaction is a classic and powerful method for converting aromatic amines into a wide variety of functional groups via a diazonium salt intermediate. The chlorosulfonylation variant allows for the synthesis of aryl sulfonyl chlorides. To produce this compound, the starting material would be 5-amino-1-indanone.

The process involves two key steps:

Diazotization: The aromatic primary amine (5-amino-1-indanone) is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) or an alkyl nitrite like tert-butyl nitrite, in the presence of a strong acid such as hydrochloric acid (HCl) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺Cl⁻).

Chlorosulfonylation: The diazonium salt solution is then added to a solution containing sulfur dioxide (SO₂) and a copper(I) or copper(II) chloride catalyst. The diazonium group is replaced by the sulfonyl chloride group (-SO₂Cl), with the evolution of nitrogen gas.

Traditional methods suffered from the use of gaseous, toxic sulfur dioxide. nih.gov Modern protocols have largely overcome this limitation through the use of stable SO₂ surrogates.

Utility of Stable Sulfur Dioxide Surrogates in Sulfonyl Chloride Synthesis

The handling of gaseous sulfur dioxide presents significant safety and logistical challenges in a laboratory setting. To address this, stable, solid SO₂ surrogates have been developed and are now widely used in reactions like the Sandmeyer chlorosulfonylation. researchgate.netnih.gov

One of the most common and effective surrogates is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). nih.govorganic-chemistry.org DABSO is a crystalline, bench-stable solid that is easy to handle and store. In the presence of the reaction medium, it slowly releases sulfur dioxide, allowing for a controlled and safer reaction.

A novel one-step Sandmeyer-type protocol using DABSO has been developed that avoids the pre-formation and isolation of the often unstable diazonium salt. nih.govorganic-chemistry.org In this procedure, the amine (e.g., 5-amino-1-indanone), DABSO, a copper catalyst (e.g., CuCl₂), and HCl are mixed in a solvent like acetonitrile. An alkyl nitrite is then added to initiate the diazotization in situ. This method is inherently safer as the highly energetic diazonium intermediate does not accumulate. organic-chemistry.org The reaction is scalable and provides good to excellent yields for a wide range of aromatic and heteroaromatic amines. nih.govnih.gov

The key components of a modern Sandmeyer chlorosulfonylation are outlined below.

| Component | Role | Example |

| Aromatic Amine | Starting Material | 5-Amino-1-indanone |

| Nitrosating Agent | Forms diazonium salt in situ | tert-Butyl nitrite |

| Acid | Diazotization medium | Hydrochloric Acid (HCl) |

| SO₂ Source | Provides the sulfonyl group | DABSO (SO₂ Surrogate) nih.gov |

| Catalyst | Promotes the substitution | Copper(II) Chloride (CuCl₂) organic-chemistry.org |

Multi-step Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules often employs strategic planning to maximize efficiency. Convergent and divergent syntheses are two such powerful approaches. wikipedia.orgwikipedia.org The compound this compound can be viewed as a functionalized building block, suitable for incorporation into these strategies.

A divergent synthesis begins with a common core structure which is then elaborated into a library of diverse compounds. wikipedia.org In this context, a precursor like 5-amino-1-indanone or 5-nitro-1-indanone could serve as the starting point. nih.govresearchgate.net From this central indanone core, various synthetic routes could "diverge." One pathway would lead to the target this compound via nitration reduction and Sandmeyer reaction. Other pathways could modify the ketone at the 1-position or perform electrophilic substitution on the aromatic ring at other available positions, leading to a family of related but distinct indanone derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. google.com Several of the methodologies for synthesizing sulfonyl chlorides can be adapted to be more environmentally benign.

Key green approaches applicable to the synthesis of this compound include:

Use of Safer Solvents: Traditional syntheses often use chlorinated organic solvents. Methods that employ water as the reaction medium, such as the oxidative chlorination of thiols with Oxone/KCl, are significantly greener. rsc.org

Atom Economy and Waste Reduction: The use of catalytic systems, such as the copper-catalyzed Sandmeyer reaction or the NOx-catalyzed aerobic oxidation of thiols, reduces the amount of waste generated compared to stoichiometric reagents. rsc.orgnih.gov

Use of Safer Reagents: Replacing hazardous reagents is a core principle of green chemistry. The substitution of toxic, gaseous chlorine and sulfur dioxide with solid, stable surrogates like NCS and DABSO, respectively, dramatically improves the safety and environmental profile of the synthesis. organic-chemistry.orgnih.gov

Recyclable Byproducts: In the synthesis using NCS, the succinimide byproduct can be recovered and re-chlorinated to regenerate the starting reagent, creating a more sustainable process. organic-chemistry.orgresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure, as is possible with several of the modern oxidative chlorination and Sandmeyer protocols, reduces energy consumption. rsc.orgorganic-chemistry.org

A patent for the synthesis of sulfanilamide (B372717) highlights green process improvements, such as using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride intermediate and recycling the solvent, which improves yield and reduces waste. google.com These principles are directly transferable to the synthesis and subsequent use of this compound.

Chemical Reactivity and Reaction Pathways of 3 Oxo 5 Indanesulfonoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Sulfonyl Center

The core reactivity of 3-oxo-5-indanesulfonoyl chloride is expected to be dominated by nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride group. The chlorine atom is a good leaving group, facilitating its displacement by a variety of nucleophiles. magtech.com.cnijarsct.co.in The general mechanism involves the attack of a nucleophile on the sulfur atom, leading to a tetrahedral intermediate which then collapses, expelling the chloride ion to form the substituted product. nih.gov

Formation of Sulfonamides with Nitrogen-Containing Nucleophiles

The reaction of sulfonyl chlorides with nitrogen-containing nucleophiles, such as ammonia (B1221849) and primary or secondary amines, is a well-established and widely used method for the synthesis of sulfonamides. ijarsct.co.insci-hub.senih.gov This reaction is of significant importance in medicinal chemistry for the creation of diverse sulfonamide-based compounds with a wide range of biological activities. researchgate.netmdpi.comucl.ac.ukrsc.orgnih.govresearchgate.net

This compound is predicted to react readily with ammonia and primary amines to yield the corresponding primary and secondary sulfonamides, respectively. These reactions typically proceed in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. iupac.orgcore.ac.uk The general transformation can be represented as follows:

With Ammonia: this compound + 2 NH₃ → 3-Oxo-indan-5-sulfonamide + NH₄Cl

With a Primary Amine (R-NH₂): this compound + 2 R-NH₂ → N-Alkyl/Aryl-3-oxo-indan-5-sulfonamide + R-NH₃Cl

The reaction conditions usually involve dissolving the sulfonyl chloride in a suitable inert solvent and adding the amine, often in excess or with an additional non-nucleophilic base like pyridine (B92270) or triethylamine (B128534).

Illustrative Reaction Data for the Formation of Primary and Secondary Sulfonamides

| Nucleophile | Predicted Product | Illustrative Reaction Conditions |

| Ammonia (NH₃) | 3-Oxo-indan-5-sulfonamide | Dichloromethane, 0 °C to room temp. |

| Methylamine (CH₃NH₂) | N-Methyl-3-oxo-indan-5-sulfonamide | Tetrahydrofuran, triethylamine, 0 °C |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-oxo-indan-5-sulfonamide | Pyridine, room temperature |

Similarly, secondary amines (R₂NH) are expected to react with this compound to afford tertiary sulfonamides. The reactivity of secondary amines can be lower than that of primary amines due to steric hindrance. ijarsct.co.in The general reaction is:

With a Secondary Amine (R₂NH): this compound + 2 R₂NH → N,N-Dialkyl/Aryl-3-oxo-indan-5-sulfonamide + R₂NH₂Cl

Illustrative Reaction Data for the Formation of Tertiary Sulfonamides

| Nucleophile | Predicted Product | Illustrative Reaction Conditions |

| Dimethylamine ((CH₃)₂NH) | N,N-Dimethyl-3-oxo-indan-5-sulfonamide | Diethyl ether, 0 °C to room temp. |

| Piperidine (C₅H₁₀NH) | 1-(3-Oxo-indan-5-ylsulfonyl)piperidine | Acetonitrile, potassium carbonate, room temp. |

The synthesis of a diverse range of substituted sulfonamides can be achieved by employing various primary and secondary amines as nucleophiles. This versatility is a cornerstone of sulfonamide chemistry in drug discovery and materials science. researchgate.netucl.ac.uk The reaction allows for the introduction of a wide array of functional groups and structural motifs onto the sulfonamide nitrogen, enabling the fine-tuning of the molecule's properties. The synthesis of biologically active sulfonamides often involves the reaction of a sulfonyl chloride with a complex amine-containing molecule. mdpi.comnih.govresearchgate.net

Formation of Sulfonate Esters with Oxygen-Containing Nucleophiles

Sulfonyl chlorides also react with oxygen-containing nucleophiles, most notably alcohols, to form sulfonate esters. This reaction is a common method for converting an alcohol into a good leaving group in subsequent nucleophilic substitution or elimination reactions. researchgate.netnih.govenovatia.comgoogle.comyoutube.com

The reaction of this compound with an alcohol (R-OH) in the presence of a non-nucleophilic base, such as pyridine, is expected to yield the corresponding sulfonate ester. The base serves to neutralize the HCl byproduct. The general reaction is as follows:

With an Alcohol (R-OH): this compound + R-OH + Pyridine → 3-Oxo-indan-5-sulfonic acid alkyl/aryl ester + Pyridinium chloride

The reaction conditions are typically mild, involving the mixing of the reactants in an inert solvent at or below room temperature.

Illustrative Reaction Data for the Formation of Sulfonate Esters

| Nucleophile | Predicted Product | Illustrative Reaction Conditions |

| Methanol (CH₃OH) | 3-Oxo-indan-5-sulfonic acid methyl ester | Dichloromethane, pyridine, 0 °C |

| Ethanol (C₂H₅OH) | 3-Oxo-indan-5-sulfonic acid ethyl ester | Diethyl ether, pyridine, 0 °C |

| Phenol (B47542) (C₆H₅OH) | 3-Oxo-indan-5-sulfonic acid phenyl ester | Acetonitrile, triethylamine, room temp. |

Reactions with Phenols

The reaction of this compound with phenols results in the formation of sulfonate esters. This transformation is a standard method for synthesizing aryl sulfonates. oup.com The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. chemguide.co.ukchemguide.co.uk

The general reaction is as follows: this compound + Phenol → 3-Oxo-5-indanyl Phenyl Sulfonate + Hydrogen Chloride

The reactivity of the phenol is influenced by the substituents on the aromatic ring. Electron-donating groups on the phenol increase its nucleophilicity, accelerating the reaction, while electron-withdrawing groups have the opposite effect. chemguide.co.uk The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride gas produced. chemguide.co.uklibretexts.org In some cases, particularly with less reactive phenols, converting the phenol to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) can facilitate the reaction. chemguide.co.uklibretexts.org

Table 1: Reaction of this compound with Various Phenols This table is illustrative and based on general reactions of sulfonyl chlorides.

| Phenol Derivative | Base | Product |

|---|---|---|

| Phenol | Pyridine | Phenyl 3-oxo-5-indanesulfonate |

| 4-Methylphenol | Triethylamine | 4-Tolyl 3-oxo-5-indanesulfonate |

Hydrolytic Reactions to Corresponding Sulfonic Acids

This compound readily undergoes hydrolysis in the presence of water to yield the corresponding 3-oxo-5-indanesulfonic acid. This reaction is a characteristic behavior of sulfonyl chlorides and is typically a vigorous process. chemguide.co.uk The low solubility of the sulfonyl chloride in water can sometimes protect it from rapid hydrolysis, allowing it to precipitate from an aqueous reaction mixture. researchgate.net

The reaction is a nucleophilic substitution where water acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the sulfonic acid and hydrochloric acid.

General Hydrolysis Reaction: this compound + H₂O → 3-Oxo-5-indanesulfonic acid + HCl

Due to the facile nature of this reaction, it is crucial to protect this compound from moisture during storage and handling to maintain its purity and reactivity for other synthetic purposes.

Reactions with Carboxylic Acids to Form Anhydrides

This compound can react with carboxylic acids to form mixed carboxylic-sulfonic anhydrides. rsc.org This reaction involves the nucleophilic attack of the carboxylate anion on the sulfonyl chloride. The process is typically facilitated by a base, such as triethylamine, which deprotonates the carboxylic acid to form the more reactive carboxylate. tmc.edu

These mixed anhydrides are reactive species themselves and can be used as activating agents in further synthetic steps, such as in the formation of amides or esters. tmc.edu The sulfonate group is a good leaving group, making the carbonyl group of the carboxylic acid moiety susceptible to nucleophilic attack.

Formation of a Mixed Anhydride (B1165640): this compound + R-COOH + Base → 3-Oxo-5-indanesulfonic-carboxylic anhydride + [Base-H]⁺Cl⁻

Reduction Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group in this compound can be reduced to lower oxidation states of sulfur, leading to the formation of sulfinic acids or disulfides.

Formation of Sulfinic Acids

The reduction of this compound can yield 3-oxo-5-indanesulfinic acid. This transformation is a well-established method for the synthesis of sulfinic acids and their salts from sulfonyl chlorides. google.com A variety of reducing agents can be employed for this purpose. Common reagents include zinc dust, sodium sulfite, and sodium hydrogensulfite. google.com The resulting sulfinic acids can be neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to form the more stable sulfinate salts. google.com

Table 2: Reducing Agents for the Synthesis of Sulfinic Acids from Sulfonyl Chlorides

| Reducing Agent | By-products/Conditions | Reference |

|---|---|---|

| Zinc (Zn) | Requires acidic conditions | google.com |

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with a buffer | google.com |

Reductive Dimerization to Disulfides

Further reduction of this compound can lead to the formation of the corresponding disulfide, bis(3-oxo-indan-5-yl)disulfide. This reductive dimerization can be achieved using various reducing systems. For instance, triphenylphosphine (B44618) has been shown to reduce arylsulfonyl chlorides to disulfides. oup.com Another effective method involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine like tri-n-propylamine. acs.org These methods provide a route to symmetrical disulfides from sulfonyl chlorides.

Electrophilic Reactions Involving the Sulfonyl Chloride

The benzene (B151609) ring of the indanone core in this compound is susceptible to electrophilic substitution reactions. The sulfonyl chloride group (-SO₂Cl) is a strong electron-withdrawing and deactivating group. As a result, it directs incoming electrophiles to the meta-position relative to the sulfonyl chloride group. The carbonyl group of the indanone is also deactivating.

Therefore, electrophilic aromatic substitution on this compound, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur on the aromatic ring, with the incoming electrophile adding to the positions meta to the existing sulfonyl chloride substituent. However, due to the presence of two deactivating groups, these reactions would generally require harsh conditions. The reactivity of the aromatic ring is significantly lower than that of benzene itself. youtube.com The indanone structure itself can be synthesized through intramolecular Friedel-Crafts reactions, highlighting the reactivity of the aromatic ring to electrophiles under specific conditions. nih.gov

Reactivity of the Indanone Moiety in the Presence of the Sulfonyl Chloride

The indanone part of the molecule contains a ketone and an indane ring system, both of which can undergo various transformations. The presence of the electron-withdrawing sulfonyl chloride group on the aromatic ring can influence the reactivity of the ketone and the stability of intermediates formed during reactions involving the indane ring.

The ketone group in the indanone ring is susceptible to a range of reactions typical of carbonyl compounds.

Condensation Reactions: The α-protons to the ketone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds, including another molecule of this compound itself (self-condensation) or with other aldehydes or ketones (crossed-aldol condensation). For instance, a crossed-aldol condensation with an aromatic aldehyde would lead to the formation of an α,β-unsaturated ketone. researchgate.nettandfonline.comhkedcity.net

Table 2: Potential Aldol Condensation Reactions

| Reactant | Product Type |

| Benzaldehyde | α,β-Unsaturated ketone |

| Acetone | β-Hydroxy ketone |

Reduction: The ketone can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent is crucial, as harsher reagents like LiAlH₄ could also potentially reduce the sulfonyl chloride group. A milder, more selective reagent like NaBH₄ would likely be preferred to selectively reduce the ketone to an alcohol, yielding 3-hydroxy-5-(chlorosulfonyl)indane.

The indane ring system, particularly the five-membered ring containing the ketone, can undergo several transformations, including ring expansion reactions.

Ring Expansion: 1-Indanone (B140024) derivatives can undergo ring expansion to form six-membered ring systems, such as tetralones or naphthols, under various conditions. For example, treatment with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group and the formation of a six-membered ring ketone. More contemporary methods involve transition-metal-catalyzed reactions. For instance, rhodium-catalyzed insertion of ethylene (B1197577) into the C-C bond of the indanone can lead to a benzocycloheptenone skeleton. nih.gov Another reported method involves the reaction of 1-indanone-derived silyl (B83357) enol ethers with a dihalocarbene, which can lead to a ring-expanded naphthol derivative. acs.org The presence of the sulfonyl chloride group would likely influence the electronic properties of the indanone system and could affect the feasibility and outcome of these reactions.

Table 3: Potential Indane Ring Transformations

| Reaction Type | Reagents | Potential Product |

| Ring Expansion | Diazomethane | 6-(Chlorosulfonyl)-3,4-dihydronaphthalen-1(2H)-one |

| Ring Expansion | Dihalocarbene | 2-Halo-6-(chlorosulfonyl)naphthalen-1-ol |

| Rh-catalyzed insertion | Ethylene, Rh catalyst | Benzocycloheptenone derivative |

Mechanistic Investigations of Reactions Involving 3 Oxo 5 Indanesulfonoyl Chloride

Elucidation of Nucleophilic Substitution Mechanisms (SN1 vs. SN2 Character)

The primary reaction pathway for arenesulfonyl chlorides, including 3-Oxo-5-indanesulfonoyl chloride, with nucleophiles is nucleophilic substitution at the tetracoordinate sulfur atom. The mechanism of this substitution can exhibit characteristics of both SN1 and SN2 pathways, but it is predominantly considered to proceed via a concerted, SN2-like mechanism.

In a typical reaction, a nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group. DFT studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have revealed that this process occurs through a single transition state, which is characteristic of an SN2 mechanism. sigmaaldrich.commagtech.com.cn The reaction involves the synchronous formation of the new nucleophile-sulfur bond and the cleavage of the sulfur-chloride bond.

While a purely dissociative SN1-type mechanism, which would involve the formation of a sulfonyl cation intermediate (RSO2+), is generally not favored, the nature of the transition state can be influenced by the solvent and the nucleophile. For instance, in reactions with strong nucleophiles, the pathway closely resembles a classical SN2 reaction. However, with weaker nucleophiles or in highly polar, ionizing solvents, the transition state may have more dissociative character, with a greater degree of charge separation.

In contrast, related reactions, such as the fluoride (B91410) exchange in arenesulfonyl fluorides, have been shown to proceed through an addition-elimination mechanism, involving a pentacoordinate sulfurane intermediate. magtech.com.cn However, for chloride exchange, the SN2-like pathway is the more accepted model. sigmaaldrich.commagtech.com.cn

Kinetic Studies and Reaction Rate Determinants

Kinetic studies on arenesulfonyl chlorides provide significant insights into their reactivity. For the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, the reaction was found to follow second-order kinetics, consistent with an SN2 mechanism. magtech.com.cn The rate of reaction is dependent on the concentrations of both the arenesulfonyl chloride and the nucleophile.

The electronic properties of the substituents on the aromatic ring play a crucial role in determining the reaction rate. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby increasing the rate of nucleophilic attack. This is evidenced by a positive Hammett ρ-value of +2.02 for the chloride exchange in para- and meta-substituted benzenesulfonyl chlorides, indicating that the reaction is facilitated by the stabilization of negative charge in the transition state. magtech.com.cn In the case of this compound, the indanone moiety, particularly the keto group, acts as an electron-withdrawing group, which is expected to activate the sulfonyl chloride group towards nucleophilic attack.

Steric effects also influence the reaction rate. While ortho-alkyl groups might be expected to hinder the approach of the nucleophile, studies have shown a counterintuitive acceleration of the substitution reaction. sigmaaldrich.commagtech.com.cn This has been attributed to the relief of steric strain in the transition state. sigmaaldrich.com For this compound, the fused ring system creates a rigid structure that may also influence the accessibility of the sulfonyl group.

The following table summarizes the expected impact of various factors on the reaction rate of this compound with a nucleophile, based on studies of analogous compounds.

| Factor | Expected Effect on Reaction Rate | Rationale |

| Concentration of Nucleophile | Increase | The reaction is expected to be second-order, with the rate directly proportional to the nucleophile concentration. |

| Nucleophilicity | Increase | Stronger nucleophiles will attack the electrophilic sulfur atom more readily. |

| Electron-withdrawing Substituents | Increase | The 3-oxo group enhances the electrophilicity of the sulfonyl center, accelerating the reaction. |

| Steric Hindrance at Sulfur | Decrease | Bulky nucleophiles or substituents near the sulfonyl group may slow the reaction. |

| Solvent Polarity | Variable | The effect depends on the specific mechanism and the nature of the transition state. |

Analysis of Transition States and Intermediate Species

Theoretical studies, particularly DFT calculations, have been instrumental in characterizing the transition states and potential intermediates in nucleophilic substitution reactions of arenesulfonyl chlorides. For the SN2-like chloride-chloride exchange reaction, a single, trigonal bipyramidal-like transition state is involved. sigmaaldrich.commagtech.com.cn In this transition state, the incoming and outgoing chloride ions are in apical positions, and the sulfur atom is at the center.

The geometry of the transition state is a key determinant of the reaction's energy barrier. The bond lengths between the sulfur atom and the apical chlorides are elongated compared to the S-Cl bond in the ground state molecule. The stability of this transition state is influenced by the substituents on the aryl ring. Electron-withdrawing groups can delocalize the developing negative charge on the sulfur atom, thereby stabilizing the transition state and lowering the activation energy.

While a stable pentacoordinate intermediate, as seen in the addition-elimination mechanism, is not typically formed in chloride exchange reactions, the transition state can be thought of as a fleeting, high-energy intermediate species. The absence of a detectable intermediate in these reactions is a key piece of evidence supporting the concerted SN2-like mechanism. sigmaaldrich.commagtech.com.cn

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, especially using Density Functional Theory (DFT), has become a powerful tool for investigating the reaction mechanisms of arenesulfonyl chlorides. sigmaaldrich.commagtech.com.cn DFT calculations allow for the modeling of ground state geometries, transition states, and reaction pathways, providing insights that can be difficult to obtain experimentally.

For the chloride-chloride exchange reaction in benzenesulfonyl chlorides, DFT calculations have been used to:

Determine the reaction mechanism: Calculations have confirmed that the reaction proceeds via a single transition state, consistent with an SN2 pathway, rather than an addition-elimination mechanism. sigmaaldrich.commagtech.com.cn

Calculate activation energies: The energy barriers for the reaction can be calculated, and these values can be correlated with experimentally determined reaction rates. magtech.com.cn

Analyze substituent effects: DFT can model the electronic and steric effects of different substituents on the aromatic ring, helping to explain observed trends in reactivity. sigmaaldrich.com

Predict geometries: The geometries of the ground state molecules and transition states have been calculated, showing good agreement with X-ray crystallographic data where available. sigmaaldrich.com

Various DFT functionals and basis sets, such as B3LYP and APFD with dispersion corrections, have been employed to accurately model these sulfur-containing compounds. sigmaaldrich.com These computational approaches provide a molecular-level understanding of the factors controlling the reactivity of arenesulfonyl chlorides and, by extension, this compound.

Influence of Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate and mechanism. For nucleophilic substitution reactions at a sulfonyl chloride group, the polarity and coordinating ability of the solvent are important considerations.

In a concerted SN2-like mechanism, the transition state is typically more polar than the reactants, with a partial negative charge on the incoming nucleophile and the outgoing leaving group. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, leading to an increase in the reaction rate. However, the effect can be complex, as polar solvents can also solvate the nucleophile, potentially reducing its reactivity.

The choice of solvent can also influence the balance between SN1 and SN2 character. In highly polar, ionizing solvents, a more dissociative, SN1-like mechanism may be favored due to the solvent's ability to stabilize the resulting ions. Conversely, in nonpolar solvents, a more concerted, SN2-like pathway is likely to dominate.

While specific studies on the solvent effects for this compound are lacking, it is reasonable to assume that its reactivity will follow the general principles observed for other arenesulfonyl chlorides. The choice of an appropriate solvent would be critical in controlling the outcome of reactions involving this compound.

Derivatization Strategies for 3 Oxo 5 Indanesulfonoyl Chloride

Utilization as a Derivatizing Reagent for Specific Analytical Applications

The primary role of a derivatizing reagent in analytical chemistry is to modify an analyte to improve its detection and separation. Based on its structure, 3-Oxo-5-indanesulfonoyl chloride is well-suited for this purpose, particularly for analytes containing primary and secondary amines, as well as phenolic hydroxyl groups.

The indanone moiety of this compound possesses inherent chromophoric properties that can be exploited to enhance the ultraviolet (UV) absorbance of derivatized analytes. This is a common strategy to improve detection sensitivity in High-Performance Liquid Chromatography (HPLC). By reacting this compound with a poorly UV-absorbing analyte, a derivative with significantly increased molar absorptivity is formed, leading to lower detection limits.

A parallel can be drawn with other aromatic sulfonyl chlorides, such as dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which are extensively used for the derivatization of amino acids, polyamines, and phenols. springernature.comresearchgate.netnih.gov The reaction of dansyl chloride with the primary or secondary amino group of an analyte yields a stable sulfonamide derivative that is highly fluorescent, enabling extremely sensitive detection. researchgate.netsigmaaldrich.com Similarly, the indanone ring system in this compound could potentially impart fluorescence to its derivatives, or at the very least, a strong UV absorbance, thereby enhancing detection.

The selectivity of the derivatization reaction is primarily governed by the high reactivity of the sulfonyl chloride group towards nucleophiles like primary and secondary amines. fiveable.me This reaction is typically carried out under mild basic conditions to facilitate the nucleophilic attack on the sulfur atom of the sulfonyl chloride. nih.gov The reaction with phenolic compounds would likely require more stringent conditions. This selective reactivity allows for the targeted labeling of specific functional groups within a complex sample matrix.

Table 1: Comparison of Aromatic Sulfonyl Chloride Derivatizing Reagents

| Reagent | Reactive Group | Target Analytes | Detection Enhancement |

| Dansyl chloride | Sulfonyl chloride | Primary/secondary amines, phenols | Fluorescence, UV absorbance researchgate.netsigmaaldrich.com |

| 2-Naphthalenesulfonyl chloride | Sulfonyl chloride | Secondary amines | UV absorbance nih.gov |

| Anthraquinone-2-sulfonyl chloride | Sulfonyl chloride | Primary/secondary amines, amino acids | UV absorbance researchgate.net |

| This compound (Predicted) | Sulfonyl chloride | Primary/secondary amines, phenols | UV absorbance, potential fluorescence |

This table is generated based on the properties of known derivatizing reagents and the predicted properties of this compound.

Derivatization can also alter the physicochemical properties of an analyte to improve its behavior during sample preparation and analysis. For instance, polar analytes can be challenging to extract from aqueous biological matrices using organic solvents. By reacting such analytes with the relatively nonpolar this compound, the resulting derivative will be more hydrophobic. This increased hydrophobicity can significantly enhance its extraction efficiency into organic solvents, thereby concentrating the analyte and removing interfering substances.

Furthermore, the formation of a stable sulfonamide or sulfonate ester derivative can protect labile functional groups from degradation. The sulfonamide bond is known to be robust and resistant to hydrolysis under many conditions. researchgate.net This stabilization is crucial for ensuring the integrity of the analyte from the point of sample collection through to analysis. A study on the derivatization of spectinomycin (B156147) with 2-naphthalenesulfonyl chloride demonstrated the formation of stable derivatives that allowed for reliable HPLC analysis. nih.gov

Functionalization at the Sulfonyl Chloride Group for Diverse Chemical Probes

The electrophilic nature of the sulfonyl chloride group makes it an excellent handle for attaching a wide variety of nucleophilic moieties, thereby creating a library of chemical probes. fiveable.me By reacting this compound with different nucleophiles, a range of functionalized molecules can be synthesized with tailored properties for specific applications in chemical biology and drug discovery.

For example, reaction with an amine-containing fluorescent dye could yield a highly fluorescent probe. Alternatively, reaction with a biotin-containing nucleophile would produce a biotinylated derivative that can be used for affinity-based purification or detection using streptavidin conjugates. The synthesis of such probes is generally straightforward, relying on the robust reaction between the sulfonyl chloride and the nucleophile. Enamine, a supplier of chemical building blocks, highlights the wide applicability of sulfonyl chlorides in the synthesis of compound libraries due to the reliable formation of sulfonamides. enamine.net

Table 2: Potential Functional Probes from this compound

| Nucleophile | Resulting Linkage | Probe Functionality | Potential Application |

| Fluorescent amine | Sulfonamide | Fluorescence | Cellular imaging, flow cytometry |

| Biotin-amine | Sulfonamide | Affinity tag | Protein pull-down assays, affinity chromatography |

| Amino acid ester | Sulfonamide | Chiral handle | Enantioselective recognition |

| Thiol-containing molecule | Thiosulfonate | Reactive handle | Covalent labeling of proteins |

This table outlines theoretical probes that could be synthesized from this compound based on established chemical reactions.

Selective Chemical Modifications of the Indanone Framework

Beyond the reactivity of the sulfonyl chloride, the indanone framework itself offers opportunities for selective chemical modifications. The indanone core is a common scaffold in many biologically active compounds and natural products, and numerous synthetic methods have been developed for its modification. rsc.orgnih.govorganic-chemistry.org

The ketone at the 3-position is a key functional group that can undergo a variety of chemical transformations. For example, it can be reduced to a hydroxyl group, which could then be further functionalized. Aldol condensation reactions at the 2-position are also possible, allowing for the introduction of various substituents. Additionally, the aromatic ring of the indanone system can be subjected to electrophilic aromatic substitution reactions, although the substitution pattern would be directed by the existing electron-withdrawing sulfonyl group and the activating effect of the fused ring system.

These modifications could be used to fine-tune the solubility, cell permeability, and biological target specificity of derivatives of this compound. For instance, modifying the indanone core could alter the spectral properties of the molecule, potentially shifting the UV absorption or fluorescence emission wavelengths of its derivatives. A review of the synthesis of 1-indanone (B140024) derivatives highlights a wide range of reactions that can be applied to this scaffold, indicating a rich potential for creating a diverse set of molecules from the parent compound. researchgate.net

Applications and Synthetic Utility of 3 Oxo 5 Indanesulfonoyl Chloride in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

3-Oxo-5-indanesulfonoyl chloride serves as a potent intermediate in the synthesis of complex molecules due to its distinct reactive sites. The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in reactions with a wide array of nucleophiles. Simultaneously, the ketone group on the indanone ring can undergo its own set of transformations, such as reactions with organometallic reagents or reduction. The aromatic ring itself can also be subject to further functionalization. This multi-faceted reactivity allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular scaffolds from a single, well-defined starting material. Sulfonyl chlorides are frequently chosen as building blocks in medicinal chemistry because they react readily with amines to form complex sulfonamides. sigmaaldrich.com

Building Block for Novel Sulfonamide Derivatives

The most direct application of this compound is in the synthesis of novel sulfonamides. The sulfonyl chloride group (-SO₂Cl) reacts efficiently with primary and secondary amines in the presence of a base to form a stable sulfonamide linkage (-SO₂NR₂). This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore found in numerous therapeutic agents. princeton.edu The reaction proceeds reliably and is amenable to a wide range of amine coupling partners, making this compound an excellent scaffold for generating libraries of new chemical entities. enamine.netnih.gov

The general synthesis involves dissolving the sulfonyl chloride in a suitable solvent, such as acetonitrile, and adding the desired amine. nih.gov The reaction is typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Table 1: Representative Sulfonamide Derivatives from this compound

| Amine Reactant | Product Name | Potential Application Area |

| Aniline | N-phenyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide | Medicinal Chemistry |

| Morpholine | 5-(morpholinosulfonyl)-2,3-dihydro-1H-inden-1-one | Drug Discovery Scaffolds |

| Benzylamine | N-benzyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide | Chemical Probes |

| Cyclopropylamine | N-cyclopropyl-3-oxo-2,3-dihydro-1H-indene-5-sulfonamide | Agrochemical Research |

Precursor for Sulfonate Esters with Specialized Functions

In addition to sulfonamides, this compound is a direct precursor to sulfonate esters. This transformation is achieved through its reaction with various alcohols or phenols in the presence of a base. The resulting sulfonate esters are themselves valuable functional groups. They are excellent leaving groups in nucleophilic substitution reactions, a property that is widely exploited in synthetic organic chemistry to "activate" alcohols. The formation of the sulfonate ester proceeds with retention of the stereochemistry of the alcohol, which is a significant advantage in the synthesis of chiral molecules.

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base, commonly pyridine, is used to quench the protonated intermediate.

Table 2: Representative Sulfonate Ester Derivatives from this compound

| Alcohol Reactant | Product Name | Key Feature |

| Methanol | Methyl 3-oxo-2,3-dihydro-1H-indene-5-sulfonate | Simple Alkyl Sulfonate |

| Phenol (B47542) | Phenyl 3-oxo-2,3-dihydro-1H-indene-5-sulfonate | Aryl Sulfonate Ester |

| (R)-2-Butanol | (R)-butan-2-yl 3-oxo-2,3-dihydro-1H-indene-5-sulfonate | Chiral Leaving Group |

| Ethylene (B1197577) Glycol | 2-((3-oxo-2,3-dihydro-1H-indene-5-sulfonyl)oxy)ethan-1-ol | Bifunctional Linker |

Integration into Heterocyclic Synthesis Pathways (e.g., pyrazolo[1,5-a]pyrimidines, quinolines)

The indanone core of this compound provides a foundation for constructing fused heterocyclic systems like quinolines. Classic methods such as the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, can be adapted. iipseries.org In a hypothetical pathway, the ketone of the indanone could react with an appropriate reagent to form a quinoline (B57606) ring fused or linked to the indane-sulfonamide core. The synthesis of quinolines is a significant area of research due to their presence in a wide range of biologically active compounds. nih.govmdpi.comrsc.org

Similarly, the synthesis of pyrazolo[1,5-a]pyrimidines often proceeds from the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an aminopyrazole. ias.ac.inresearchgate.net The ketone in this compound could be elaborated—for instance, through a Claisen condensation—to generate the necessary 1,3-dicarbonyl moiety. Subsequent cyclization with a substituted aminopyrazole would lead to the desired pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological activities. rsc.orgnih.govnih.gov

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large numbers of diverse compounds for high-throughput screening. nih.gov Sulfonyl chlorides are highly valued building blocks in this field due to their predictable and high-yielding reactivity with amines to form sulfonamides. enamine.netnih.gov this compound is an ideal candidate for such applications. Its rigid bicyclic core provides a well-defined three-dimensional shape, while the sulfonyl chloride handle allows for the introduction of a vast array of substituents by coupling with a library of amines.

The process, known as parallel synthesis, can be automated to produce a library where each member contains the 3-oxo-indane-5-sulfonamide core but differs in the amine-derived portion. nih.govnih.gov This allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold, accelerating the discovery of new lead compounds in drug development programs.

Development of New Synthetic Methodologies Leveraging its Reactivity

The presence of two distinct and reactive functional groups in this compound opens avenues for the development of novel synthetic methodologies. Its structure is suited for exploring cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a carefully chosen reagent could first react with the sulfonyl chloride group, with the resulting intermediate then undergoing an intramolecular cyclization involving the ketone.

Furthermore, this compound could be used to develop new multicomponent reactions (MCRs). In a potential MCR, an amine, an alcohol, and this compound could, in a one-pot reaction, form a more complex molecule incorporating elements from all three starting materials. Such strategies are highly sought after in modern synthesis for their efficiency and atom economy. rsc.org The development of new reactions that selectively target one functional group while leaving the other intact (orthogonal protection-free synthesis) is another area where this versatile building block could prove invaluable.

Advanced Spectroscopic and Spectrometric Characterization Methods for 3 Oxo 5 Indanesulfonoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 3-Oxo-5-indanesulfonoyl chloride. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, including the number and types of atoms and their connectivity.

For this compound, specific chemical shifts (δ) in the NMR spectrum are anticipated based on the electronic environment of each proton and carbon atom. The indanone core, with its aromatic and aliphatic protons, will exhibit characteristic signals. The electron-withdrawing nature of the sulfonyl chloride group (-SO₂Cl) and the ketone group (C=O) significantly influences the chemical shifts of nearby nuclei, a phenomenon known as deshielding.

In ¹H NMR, the aromatic protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the attached electron-withdrawing groups. The precise splitting patterns (e.g., doublets, triplets) of these aromatic signals would reveal their coupling relationships and substitution pattern on the ring. The methylene (B1212753) protons (CH₂) adjacent to the ketone and the aromatic ring in the five-membered ring of the indanone structure are expected to resonate at distinct chemical shifts, likely in the δ 3.0-4.0 ppm range. researchgate.net

In ¹³C NMR, the carbonyl carbon of the ketone is highly deshielded and will produce a characteristic signal in the far downfield region of the spectrum (δ > 190 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon atom directly attached to the sulfonyl chloride group being significantly deshielded. The aliphatic methylene carbons would be found in the more upfield region of the spectrum. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 7.5 - 8.5 | m (multiplet) |

| Aliphatic CH₂ (adjacent to C=O) | ~3.2 | t (triplet) |

| Aliphatic CH₂ (adjacent to Ar) | ~3.0 | t (triplet) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | > 190 |

| Aromatic C-SO₂Cl | ~145 |

| Aromatic C-H | 120 - 140 |

| Aromatic Quaternary C | 130 - 155 |

| Aliphatic CH₂ | 30 - 40 |

Derivatives of this compound, such as sulfonamides formed by reacting the sulfonyl chloride with amines, would show additional NMR signals corresponding to the newly introduced molecular fragments. nih.govmdpi.com For instance, the formation of a sulfonamide (R-SO₂-NHR') would introduce a new N-H proton signal in the ¹H NMR spectrum and signals for the R' group in both ¹H and ¹³C NMR spectra. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are governed by different selection rules. IR spectroscopy measures the absorption of infrared radiation by bonds that have a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds that have a changing polarizability.

For this compound, the most prominent and diagnostic peaks in the IR spectrum would be from the carbonyl (C=O) and sulfonyl chloride (SO₂Cl) groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1700-1740 cm⁻¹. The conjugation with the aromatic ring in the indanone structure slightly lowers this frequency compared to a simple aliphatic ketone. chemicalbook.comchemicalbook.comnist.gov

Sulfonyl Chloride (SO₂Cl) Stretches: The sulfonyl group gives rise to two characteristic and strong stretching vibrations: an asymmetric stretch typically around 1375-1400 cm⁻¹ and a symmetric stretch around 1180-1200 cm⁻¹. mdpi.com The S-Cl stretch is expected as a weaker band in the lower frequency region (below 600 cm⁻¹).

Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic ring.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

Raman spectroscopy would also detect these vibrations, often with different relative intensities. For instance, the symmetric vibrations of the sulfonyl group and the aromatic ring stretches are typically strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound Note: These are expected frequency ranges based on known data for similar functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1700 - 1740 | Strong |

| Sulfonyl (S=O) | Asymmetric Stretch | 1375 - 1400 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1180 - 1200 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

In the case of sulfonamide derivatives, the IR spectrum would show significant changes. The characteristic bands for the SO₂Cl group would be replaced by those of the sulfonamide (SO₂NHR). This includes N-H stretching vibrations (around 3200-3400 cm⁻¹) and the S=O stretching frequencies would shift slightly. nih.govripublication.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₉H₇ClO₃S), the molecular weight is 230.67 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would be accompanied by a characteristic [M+2]⁺ peak with an intensity of approximately one-third that of the [M]⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Electron ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The fragmentation pattern of this compound would likely involve the loss of key functional groups, providing clues to the molecule's structure. Expected fragmentation pathways include:

Loss of the chlorine atom (Cl•), resulting in a fragment at [M-35]⁺.

Loss of the entire sulfonyl chloride group (•SO₂Cl), leading to a significant peak corresponding to the indanone cation.

Cleavage of the C-S bond, leading to the formation of an indanone radical cation and an SO₂Cl⁺ ion.

Loss of carbon monoxide (CO) from the ketone group, a common fragmentation pathway for cyclic ketones.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound Note: Based on the structure and common fragmentation patterns.

| Fragment | Description | Predicted m/z |

| [C₉H₇ClO₃S]⁺ | Molecular Ion [M]⁺ | 230/232 |

| [C₉H₇O₃S]⁺ | Loss of Cl | 195 |

| [C₉H₇O]⁺ | Loss of •SO₂Cl | 131 |

| [SO₂Cl]⁺ | Sulfonyl chloride cation | 99/101 |

| [C₈H₇ClO₂S]⁺ | Loss of CO | 202/204 |

For sulfonamide derivatives, the mass spectrum would reflect the change in molecular weight. The fragmentation would be influenced by the nature of the substituent on the nitrogen atom, often involving cleavage of the S-N bond or fragmentation within the substituent itself. scirp.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

To perform X-ray crystallography on this compound or its derivatives, a single crystal of suitable size and quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov

The crystal structure would reveal:

The planarity of the indanone ring system.

The precise geometry of the sulfonyl chloride group, including the O-S-O and O-S-C bond angles.

The orientation of the sulfonyl chloride group relative to the indanone ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds (in derivatives like sulfonamides), van der Waals forces, and potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are crucial for understanding the solid-state packing and physical properties of the compound. nih.gov

For sulfonamide derivatives, X-ray crystallography can confirm the connectivity and conformation of the amide portion of the molecule and reveal the hydrogen-bonding networks that often dictate the crystal packing.

Theoretical and Computational Studies of 3 Oxo 5 Indanesulfonoyl Chloride

Reactivity Predictions via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.comcureffi.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in determining how the molecule will interact with other chemical species. For 3-Oxo-5-indanesulfonoyl chloride, identifying the HOMO and LUMO would provide insights into its potential as an electrophile or nucleophile. The energy gap between the HOMO and LUMO would also indicate the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Conformation Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the indanone ring and the rotational freedom of the sulfonoyl chloride group. Such studies can reveal the most likely shapes the molecule will adopt in different environments and can provide insights into its stereochemical properties, which are crucial for its interaction with chiral molecules.

Design Principles for Novel Derivatives Based on Computational Predictions

Once the electronic and structural properties of this compound are understood through computational studies, this knowledge can be leveraged to design novel derivatives with desired properties. For instance, by modifying the substituents on the indanone ring, it might be possible to tune the reactivity of the sulfonoyl chloride group or to alter the molecule's electronic properties. Computational screening of virtual libraries of derivatives could then be used to identify promising candidates for synthesis and further experimental investigation, potentially for applications in materials science or medicinal chemistry.

Emerging Research Areas and Future Perspectives

Catalytic Transformations Involving 3-Oxo-5-indanesulfonoyl chloride

The indanone framework is a privileged structure in medicinal chemistry, and its synthesis and derivatization have been the subject of extensive catalytic research. rsc.orgbeilstein-journals.orgorganic-chemistry.org The presence of a ketone and an aromatic ring in the 3-oxo-indan structure allows for a variety of catalytic transformations. For instance, the carbonyl group can undergo catalytic hydrogenation to the corresponding alcohol, providing a chiral center and a new point for diversification. Asymmetric transfer hydrogenation or the use of chiral catalysts could afford enantioenriched products, which are crucial for studying biological interactions.

Furthermore, the aromatic ring of the indanone can be subjected to various C-H activation and cross-coupling reactions. Catalysts based on palladium, rhodium, or iridium could be employed to introduce new substituents at specific positions, thereby modulating the electronic and steric properties of the molecule. The methylene (B1212753) group adjacent to the ketone is also amenable to catalytic functionalization, such as α-arylation or α-alkylation reactions.

The sulfonyl chloride moiety itself is highly reactive and can participate in a range of catalytic processes. For example, it can be used in sulfonylation reactions to form sulfonamides, which are a common feature in many therapeutic agents. researchgate.net Catalytic methods for the formation of sulfonamides are being developed to improve efficiency and substrate scope.

| Catalytic Transformation | Potential Application | Relevant Catalyst Types |

| Asymmetric Hydrogenation of Ketone | Synthesis of chiral indanol derivatives | Chiral Ruthenium or Rhodium complexes |

| C-H Activation of Aromatic Ring | Introduction of diverse functional groups | Palladium, Rhodium, Iridium catalysts |

| α-Arylation/Alkylation | Modification of the indanone core | Palladium or Copper catalysts |

| Catalytic Sulfonylation | Efficient synthesis of sulfonamides | Various transition metal and organocatalysts |

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and continuous processing technologies. These methods offer several advantages over traditional batch synthesis, including improved safety, better reaction control, higher yields, and the potential for automated, on-demand production. The synthesis of this compound, which likely involves multi-step sequences and potentially hazardous reagents like chlorosulfonic acid, is an ideal candidate for translation to a continuous flow process.

A hypothetical flow synthesis could involve the continuous formation of an intermediate, followed by an in-line purification step, and then immediate consumption in the subsequent reaction. For the chlorosulfonation step, precise control over reaction time and temperature in a microreactor could minimize the formation of byproducts and enhance the safety of handling a highly reactive reagent. The subsequent work-up and purification could also be integrated into the flow system, leading to a streamlined and efficient manufacturing process. The Open Reaction Database provides examples of how flow chemistry is being used for the synthesis of related compounds, highlighting the feasibility of this approach.

Sustainable Synthesis Approaches for this compound

The principles of green chemistry are becoming integral to modern synthetic planning, aiming to reduce the environmental impact of chemical processes. For a molecule like this compound, several sustainable synthesis strategies could be envisioned. The choice of starting materials is critical; utilizing renewable feedstocks or precursors derived from biomass would be a significant step towards sustainability.

The reaction conditions themselves offer numerous opportunities for greening the synthesis. The use of less hazardous and more environmentally benign solvents, such as water or supercritical CO2, would be a primary goal. organic-chemistry.org Catalytic methods, as discussed earlier, are inherently more sustainable than stoichiometric reactions due to the reduction in waste. The development of recyclable catalysts would further enhance the green credentials of the synthesis. Atom-economical reactions, where the majority of the atoms from the reactants are incorporated into the final product, should be prioritized. For instance, exploring direct C-H sulfonylation methods could be a more atom-economical alternative to traditional routes involving pre-functionalized starting materials.

Exploration of Bio-orthogonal Reactions with Sulfonyl Chloride Probes

Bio-orthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govacs.orgreading.ac.uk These reactions are invaluable tools for labeling and studying biomolecules in their natural environment. Sulfonyl-containing probes, particularly sulfonyl fluorides, have emerged as useful reagents in this field due to their reactivity towards certain nucleophilic amino acid residues. nih.govrsc.org

This compound, or more likely its more stable sulfonyl fluoride (B91410) analogue, could serve as a novel bio-orthogonal probe. The sulfonyl chloride group can react with nucleophiles such as lysine (B10760008) or tyrosine residues on proteins, forming stable covalent bonds. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to the indanone scaffold, researchers could use this molecule to label and identify specific proteins in a complex biological mixture. The indanone core itself could also contribute to the binding affinity and selectivity of the probe for a particular protein target. The design of such probes requires a careful balance of reactivity, selectivity, and biocompatibility. nih.gov